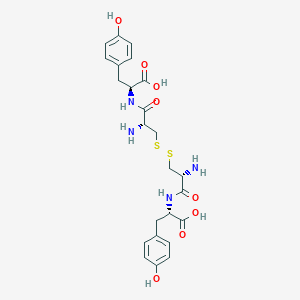

(H-Cys-Tyr-OH)2

Description

Properties

Molecular Formula |

C24H30N4O8S2 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1 |

InChI Key |

ZZWGDFPODQWICQ-MUGJNUQGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (H-Cys-Tyr-OH)₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the dimeric dipeptide (H-Cys-Tyr-OH)₂, a molecule of interest for its potential biological activities, including antioxidant properties. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow and a relevant biological pathway.

Introduction

The dipeptide H-Cys-Tyr-OH, and its disulfide-linked dimer, (H-Cys-Tyr-OH)₂, are valuable molecules in various research fields, including drug development and cell culture technology. The presence of cysteine, with its reactive thiol group, allows for the formation of a disulfide bridge, creating the dimeric structure. Tyrosine, an aromatic amino acid, contributes to the molecule's overall properties and can be involved in various biological interactions. Cysteine and tyrosine-containing peptides are known for their antioxidant capabilities, acting as radical scavengers.[1][2] This guide details a representative method for the chemical synthesis and purification of (H-Cys-Tyr-OH)₂ using a solution-phase approach.

Synthesis of (H-Cys-Tyr-OH)₂

The synthesis of (H-Cys-Tyr-OH)₂ is approached through the synthesis of the monomeric dipeptide, H-Cys-Tyr-OH, followed by oxidation to form the disulfide bond. A solution-phase peptide synthesis strategy is employed, which involves the use of protecting groups to prevent unwanted side reactions.

Protecting Group Strategy

To ensure the specific formation of the peptide bond between the carboxyl group of cysteine and the amino group of tyrosine, and to prevent side reactions, appropriate protecting groups are essential.[3]

-

N-terminus of Cysteine: A tert-Butoxycarbonyl (Boc) group is used to protect the α-amino group of cysteine. This group is stable under the coupling conditions and can be readily removed with a mild acid like trifluoroacetic acid (TFA).

-

Thiol Group of Cysteine: The trityl (Trt) group is a suitable choice for protecting the thiol group of cysteine. It is stable during the coupling reaction and can be removed simultaneously with the Boc group during the final deprotection step with TFA.

-

C-terminus of Tyrosine: The carboxyl group of tyrosine is protected as a methyl ester (OMe) to prevent its participation in the coupling reaction. This group can be saponified using a mild base at the end of the synthesis.

-

Hydroxyl Group of Tyrosine: The phenolic hydroxyl group of tyrosine is protected with a tert-butyl (tBu) group, which is also labile to TFA and will be removed during the final deprotection step.

Experimental Protocol: Synthesis of Boc-Cys(Trt)-Tyr(tBu)-OMe

The synthesis of the protected dipeptide is achieved by a coupling reaction between Boc-Cys(Trt)-OH and H-Tyr(tBu)-OMe.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| Boc-Cys(Trt)-OH | 465.61 |

| H-Tyr(tBu)-OMe·HCl | 291.80 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 |

| Dichloromethane (DCM) | 84.93 |

| Ethyl acetate (B1210297) (EtOAc) | 88.11 |

| n-Hexane | 86.18 |

Procedure:

-

Preparation of H-Tyr(tBu)-OMe: To a suspension of H-Tyr(tBu)-OMe·HCl (1.0 eq) in DCM, DIPEA (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes to obtain the free base.

-

Coupling Reaction: In a separate flask, Boc-Cys(Trt)-OH (1.0 eq) and HOBt (1.1 eq) are dissolved in DCM. The solution is cooled to 0 °C, and DCC (1.1 eq) is added. The mixture is stirred at 0 °C for 30 minutes.

-

The solution of H-Tyr(tBu)-OMe is then added to the activated Boc-Cys(Trt)-OH solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield the protected dipeptide, Boc-Cys(Trt)-Tyr(tBu)-OMe.

Caption: Workflow for the synthesis of the protected dipeptide.

Experimental Protocol: Deprotection and Dimerization

The protected dipeptide is then deprotected and oxidized to form the final product, (H-Cys-Tyr-OH)₂.

Materials and Reagents:

| Reagent/Material |

| Boc-Cys(Trt)-Tyr(tBu)-OMe |

| Trifluoroacetic acid (TFA) |

| Triisopropylsilane (TIS) |

| Water |

| 1 M Sodium hydroxide (B78521) (NaOH) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Diethyl ether |

Procedure:

-

Saponification: The protected dipeptide is dissolved in a mixture of methanol (B129727) and water, and 1 M NaOH (1.2 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give Boc-Cys(Trt)-Tyr(tBu)-OH.

-

Acidolysis (Deprotection): The resulting protected dipeptide acid is treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) at room temperature for 2-3 hours.

-

Precipitation: The TFA is removed under a stream of nitrogen, and the crude deprotected peptide is precipitated by the addition of cold diethyl ether. The precipitate is collected by centrifugation and washed several times with cold diethyl ether.

-

Oxidation/Dimerization: The crude monomeric H-Cys-Tyr-OH is dissolved in a mixture of water and DMSO (e.g., 1:1 v/v) at a concentration of approximately 1 mg/mL. The pH of the solution is adjusted to 8-8.5 with a dilute ammonium (B1175870) hydroxide solution. The solution is stirred gently and exposed to air for 24-48 hours to facilitate the oxidation of the thiol groups to form the disulfide bond. The progress of the dimerization can be monitored by HPLC.

Purification of (H-Cys-Tyr-OH)₂

The crude dimeric dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 silica column (e.g., 10 µm particle size, 300 Å pore size) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-40% B over 30 minutes |

| Flow Rate | 1.0 mL/min (analytical) or adjusted for preparative scale |

| Detection | UV at 220 nm and 280 nm |

Procedure:

-

The crude (H-Cys-Tyr-OH)₂ is dissolved in a minimal amount of Mobile Phase A.

-

The solution is filtered through a 0.45 µm filter.

-

The filtered solution is injected onto the equilibrated RP-HPLC column.

-

Fractions are collected based on the UV chromatogram.

-

The fractions containing the pure product are pooled and lyophilized to obtain the final (H-Cys-Tyr-OH)₂ as a white powder.

Caption: General workflow for the purification of (H-Cys-Tyr-OH)₂.

Characterization Data

The purified (H-Cys-Tyr-OH)₂ should be characterized to confirm its identity and purity.

Table of Expected Analytical Data:

| Analysis | Expected Result |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 543.14 g/mol . Observed m/z should correspond to this value. |

| ¹H NMR (400 MHz, D₂O) | Chemical shifts (δ) in ppm: Aromatic protons of Tyr (~6.8-7.2 ppm), α-protons of Cys and Tyr (~3.8-4.5 ppm), β-protons of Cys and Tyr (~2.8-3.2 ppm). |

| Purity (Analytical HPLC) | >95% (as determined by peak area at 220 nm). |

Biological Context: Antioxidant Signaling

Dipeptides containing cysteine and tyrosine residues often exhibit antioxidant activity.[1] They can act as radical scavengers, protecting cells from oxidative damage. This antioxidant effect can be mediated through various cellular pathways. One important pathway is the Keap1-Nrf2/ARE signaling pathway, which is a central regulator of cellular antioxidant responses.

References

Spectroscopic Characterization of (H-Cys-Tyr-OH)₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the dipeptide dimer (H-Cys-Tyr-OH)₂, formed by the disulfide linkage of two Cysteine-Tyrosine dipeptides. The structural integrity, purity, and conformational properties of such peptide dimers are critical in drug development and various research applications. This document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of specific experimental data for (H-Cys-Tyr-OH)₂ in publicly accessible literature, this guide presents generalized protocols and representative data from closely related peptide structures to illustrate the expected spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, experimental workflows and logical relationships are visualized using Graphviz diagrams.

Introduction

The covalent dimerization of peptides through disulfide bonds is a fundamental structural motif that governs the biological activity and stability of many natural and synthetic peptides. The (H-Cys-Tyr-OH)₂ dimer, composed of two L-cysteine and L-tyrosine residues, represents a model system for studying the influence of disulfide linkage on peptide conformation and physicochemical properties. The aromatic side chain of tyrosine and the disulfide bridge of cystine are key chromophores and structural elements that can be effectively probed by a suite of spectroscopic techniques. Accurate spectroscopic characterization is paramount for quality control, structural elucidation, and understanding the structure-activity relationship of this and similar peptide-based molecules.

Spectroscopic Methodologies and Experimental Protocols

A multi-faceted spectroscopic approach is essential for the thorough characterization of (H-Cys-Tyr-OH)₂. The following sections detail the experimental protocols for the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[1] For (H-Cys-Tyr-OH)₂, NMR can confirm the covalent structure, including the disulfide linkage, and provide insights into the conformational preferences of the peptide backbone and side chains.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 1-2 mg of the lyophilized (H-Cys-Tyr-OH)₂ peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[2][3]

-

Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute DCl or NaOD.

-

Transfer the solution to a 5 mm NMR tube.[4]

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.[4]

-

Record a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) NMR spectra at a constant temperature (e.g., 298 K).

-

For spectra in H₂O, use appropriate water suppression techniques.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton and carbon resonances of the individual amino acid residues using the combination of COSY, TOCSY, and HSQC spectra.

-

Analyze NOESY/ROESY spectra to identify through-space correlations, which provide distance restraints for structure calculation. The absence of a Cβ-H proton signal and the chemical shifts of the Cα and Cβ carbons can be indicative of the disulfide bond formation.

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight and purity of (H-Cys-Tyr-OH)₂. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and tandem MS (MS/MS) can provide sequence information and confirm the disulfide linkage.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the peptide (e.g., 1-10 µM) in a solvent compatible with the ionization source, such as 50% acetonitrile/water with 0.1% formic acid for Electrospray Ionization (ESI).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

For tandem MS, select the precursor ion corresponding to the dimer and subject it to fragmentation using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).

-

-

Data Analysis:

-

Determine the monoisotopic mass of the peptide from the full scan spectrum and compare it with the theoretical mass.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence. The fragmentation of a cyclic peptide containing a disulfide bond may be limited without prior reduction of the disulfide bond.

-

Circular Dichroism (CD) and UV-Visible (UV-Vis) Spectroscopy

CD spectroscopy is a sensitive technique for studying the secondary structure of peptides in solution. UV-Vis spectroscopy is used to determine the peptide concentration and to study the environment of the aromatic tyrosine residue and the disulfide bond.

Experimental Protocol:

-

Sample Preparation:

-

For far-UV CD (190-260 nm), prepare a peptide solution of approximately 100 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7).

-

For near-UV CD (250-340 nm) and UV-Vis, a higher concentration (e.g., 0.5-2 mg/ml) may be required.

-

Prepare a matched buffer blank solution.

-

-

Data Acquisition:

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).

-

Record the UV-Vis absorption spectrum from 200 to 400 nm.

-

Record the CD spectrum in the far-UV and near-UV regions. Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Subtract the buffer blank spectrum from the sample spectrum.

-

-

Data Analysis:

-

Determine the peptide concentration from the UV absorbance at 274 nm using the molar extinction coefficient of tyrosine (ε₂₇₄ = 1440 M⁻¹cm⁻¹). The disulfide bond also contributes to absorbance around 250-260 nm.

-

Convert the CD signal (in millidegrees) to mean residue molar ellipticity ([θ]).

-

Analyze the far-UV CD spectrum for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil). The near-UV CD spectrum will provide information on the environment of the tyrosine side chain and the disulfide bond.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix 1-2 mg of the lyophilized peptide with 100-200 mg of dry KBr powder and press into a transparent pellet.

-

Solution: Prepare a concentrated solution of the peptide (e.g., 1-5 mg/mL) in D₂O to avoid the strong absorbance of H₂O in the amide I region. A CaF₂ liquid cell with a short path length (e.g., 50 µm) is typically used.

-

-

Data Acquisition:

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Collect multiple scans and average them.

-

For solution measurements, subtract the spectrum of the solvent.

-

-

Data Analysis:

-

Analyze the amide I band (1600-1700 cm⁻¹) to determine the secondary structure composition. The positions of the component peaks correspond to different secondary structures (e.g., α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹).

-

Expected Spectroscopic Data

The following tables summarize the expected quantitative data for (H-Cys-Tyr-OH)₂ based on the analysis of its constituent amino acids and similar peptide structures. Note that these are representative values and actual experimental data may vary.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) in D₂O

| Atom | Cysteine Residue (oxidized) | Tyrosine Residue |

| Hα | ~4.5 | ~4.6 |

| Hβ | ~3.2, ~3.5 | ~2.9, ~3.1 |

| H (arom) | - | ~7.2 (δ), ~6.9 (ε) |

| Cα | ~55 | ~57 |

| Cβ | ~40 | ~38 |

| C=O | ~174 | ~175 |

| C (arom) | - | ~157 (ζ), ~131 (γ), ~129 (δ), ~117 (ε) |

Note: Chemical shifts are highly sensitive to pH, temperature, and solvent.

Table 2: Key Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₃₀N₄O₈S₂ |

| Theoretical Monoisotopic Mass | 566.1505 Da |

| Expected ESI-MS Ion (positive mode) | [M+H]⁺ at m/z 567.1578 |

Table 3: UV-Vis and CD Spectroscopic Parameters

| Technique | Parameter | Expected Value/Feature |

| UV-Vis | λmax (Tyrosine) | ~274 nm |

| λshoulder (Disulfide) | ~250-260 nm | |

| Far-UV CD | Dominated by peptide backbone; likely to show features of a random coil or β-turn structure. | |

| Near-UV CD | Signals from Tyrosine (~275-282 nm) and the disulfide bond (~250-290 nm) would indicate their chiral environment. |

Table 4: Characteristic FTIR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide A (N-H stretch) | ~3300 |

| Amide I (C=O stretch) | ~1620-1680 (sensitive to secondary structure) |

| Amide II (N-H bend, C-N stretch) | ~1510-1580 |

| Tyrosine ring modes | ~1515, ~1615 |

| S-S stretch | ~500-540 (weak) |

Conclusion

The spectroscopic characterization of (H-Cys-Tyr-OH)₂ requires a combination of NMR, MS, CD, UV-Vis, and FTIR techniques. While specific experimental data for this exact molecule is scarce, the protocols and representative data provided in this guide offer a solid framework for its analysis. The application of these methods will enable researchers to confirm the identity, purity, and structural features of this dipeptide dimer, which is crucial for its application in research and development. It is recommended that future work on this molecule includes the publication of detailed spectroscopic data to enrich the scientific literature.

References

The Unseen Architects: A Technical Guide to the Biological Functions of Cysteine-Tyrosine Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and molecular interactions, peptides composed of cysteine and tyrosine residues are emerging as critical players with diverse and potent biological functions. Though deceptively simple in their primary structure, the unique chemical properties of their constituent amino acids—the nucleophilic thiol group of cysteine and the phenolic hydroxyl group of tyrosine—endow these peptides with a remarkable capacity to influence a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the core biological functions of cysteine-tyrosine (Cys-Tyr) peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into their roles in redox signaling, enzyme modulation, and protein-protein interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways. As our understanding of these versatile biomolecules grows, so too does their potential for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders.

Core Biological Functions

Cysteine-tyrosine peptides exhibit a range of biological activities stemming from the distinct chemical reactivities of their side chains. The thiol group of cysteine is a potent nucleophile and can undergo reversible oxidation, making it a key participant in redox signaling and antioxidant defense. The phenolic group of tyrosine can be phosphorylated, a critical event in many signaling cascades, and can also participate in hydrogen bonding and aromatic interactions. The interplay of these functionalities allows Cys-Tyr peptides to act as antioxidants, enzyme inhibitors, and modulators of protein-protein interactions.

Antioxidant and Redox Signaling

Dipeptides containing cysteine and tyrosine are recognized for their potent antioxidant activity. They can directly scavenge free radicals and chelate transition metal ions, thereby mitigating oxidative stress.[1] The antioxidant capacity of these peptides is often evaluated using various in vitro assays.

Modulation of Enzyme Activity and Signaling Pathways

Cysteine and tyrosine residues are frequently found in the active sites of enzymes and at the interface of protein-protein interactions. Consequently, peptides containing these residues can act as competitive or allosteric inhibitors of various enzymes. For instance, cyclic Cys-Tyr containing peptides have been shown to inhibit protein tyrosine phosphatases and lipid kinases, which are key components of cellular signaling pathways such as the MAPK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2] The pathway is a tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The MAPK then phosphorylates various downstream substrates, including transcription factors.

The PI3K/Akt signaling pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism.[3] Activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). PIP3 then recruits and activates Akt (also known as Protein Kinase B).

Quantitative Data Presentation

The biological activity of cysteine-tyrosine peptides is often quantified by their inhibitory concentration (IC50) against specific enzymes or their dissociation constant (Kd) in binding to target proteins. Below is a summary of available quantitative data for select Cys-Tyr containing peptides.

| Peptide Sequence | Target | Assay Type | IC50 / Kd | Reference |

| Cyclic ACI1 | PIP4K2A | Enzyme Inhibition | 0.93 ± 0.05 µM | [4] |

| Cyclic ACP1 | PTP1B | Enzyme Inhibition | 1.06 ± 0.25 µM | [4] |

| Phospho-YMXM peptide | p85 SH2 domain | BIAcore (SPR) | 0.3 - 3 nM | |

| p130Cas Tyr(P)-362 peptide | Crk SH2 domain | Fluorescence Polarization | 0.35 µM |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides

This protocol outlines the general steps for the manual Fmoc-based solid-phase synthesis of a generic cysteine-containing peptide.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

References

- 1. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. pubs.acs.org [pubs.acs.org]

The Dichotomous Role of (H-Cys-Tyr-OH)₂ in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function, with imbalances leading to oxidative stress and various pathologies. The dipeptide dimer (H-Cys-Tyr-OH)₂, formed by a disulfide bond between two cysteinyl-tyrosine units, presents a molecule of significant interest in this context. While the individual amino acid constituents, cysteine and tyrosine, are well-known for their antioxidant properties, the biological activity of their dimeric form is largely unexplored and may exhibit a more complex, potentially pro-oxidant, role. This technical guide synthesizes the current understanding of related compounds and outlines a comprehensive experimental framework to elucidate the precise function of (H-Cys-Tyr-OH)₂ in cellular redox homeostasis. The central hypothesis is that (H-Cys-Tyr-OH)₂ may act as a modulator of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response, through thiol-disulfide exchange reactions.

Introduction: The Redox Conundrum of Cysteine and Tyrosine Dimers

Cysteine, with its reactive thiol group, is a cornerstone of the cellular antioxidant defense system, most notably as a precursor to glutathione (B108866) (GSH). Tyrosine, an aromatic amino acid, can also exert antioxidant effects by donating a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals. However, the covalent linkage of these amino acids into dimeric structures can dramatically alter their redox properties.

For instance, dityrosine (B1219331), an oxidation product of tyrosine, is often used as a biomarker for oxidative stress and has been implicated in the pathogenesis of diseases such as Alzheimer's.[1] Studies have shown that dietary dityrosine can induce oxidative stress and downregulate the Nrf2 antioxidant response pathway.[2] This raises the critical question of whether the disulfide-linked dimer (H-Cys-Tyr-OH)₂ behaves as a pro-oxidant, similar to dityrosine, or retains the antioxidant characteristics of its monomeric constituents.

Synthesis and Physicochemical Properties

The synthesis of (H-Cys-Tyr-OH)₂ can be achieved through the oxidation of the monomeric dipeptide H-Cys-Tyr-OH. This process involves the formation of a disulfide bond between the thiol groups of two H-Cys-Tyr-OH molecules.

| Property | Description |

| Molecular Formula | C₂₄H₃₀N₄O₈S₂ |

| Molecular Weight | 566.65 g/mol |

| Structure | Two H-Cys-Tyr-OH units linked by a disulfide bond. |

| Solubility | Expected to have limited solubility in aqueous solutions at neutral pH, similar to its constituent amino acids. |

Proposed Mechanism of Action: Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Modification of these cysteines leads to a conformational change in Keap1, disrupting Nrf2 ubiquitination and allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE).

We hypothesize that (H-Cys-Tyr-OH)₂ can interact with the cysteine residues of Keap1 through thiol-disulfide exchange reactions. This interaction could lead to the formation of a mixed disulfide between (H-Cys-Tyr-OH)₂ and Keap1, thereby triggering the activation of the Nrf2 pathway.

Experimental Protocols

To investigate the role of (H-Cys-Tyr-OH)₂ in cellular redox homeostasis, a series of in vitro experiments are necessary.

Assessment of Cellular Redox Status

4.1.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Seed cells (e.g., HepG2, HEK293T) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of (H-Cys-Tyr-OH)₂ for a specified time course (e.g., 1, 3, 6, 12, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

4.1.2. Quantification of Glutathione (GSH) Levels

-

Principle: The thiol-reactive probe monochlorobimane (B1663430) (mBCI) forms a fluorescent adduct with GSH in a reaction catalyzed by glutathione S-transferase (GST).

-

Protocol:

-

Treat cells with (H-Cys-Tyr-OH)₂ as described in 4.1.1.

-

Lyse the cells and deproteinize the lysate.

-

Incubate the lysate with mBCI and GST.

-

Measure the fluorescence intensity with excitation and emission wavelengths of 380 nm and 470 nm, respectively.

-

Quantify GSH levels by comparing with a standard curve of known GSH concentrations.

-

Investigation of the Keap1-Nrf2 Signaling Pathway

4.2.1. Nrf2 Nuclear Translocation

-

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of Nrf2.

-

Protocol:

-

Grow cells on coverslips and treat with (H-Cys-Tyr-OH)₂.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% bovine serum albumin (BSA).

-

Incubate with a primary antibody against Nrf2.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

4.2.2. Quantification of Antioxidant Gene Expression

-

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Protocol:

-

Treat cells with (H-Cys-Tyr-OH)₂.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Data Presentation: Anticipated Quantitative Outcomes

The following tables illustrate the expected format for presenting quantitative data from the proposed experiments.

Table 1: Effect of (H-Cys-Tyr-OH)₂ on Intracellular ROS Levels

| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control | - | [Value] | 1.0 |

| (H-Cys-Tyr-OH)₂ | 1 | [Value] | [Value] |

| (H-Cys-Tyr-OH)₂ | 10 | [Value] | [Value] |

| (H-Cys-Tyr-OH)₂ | 100 | [Value] | [Value] |

| H₂O₂ (Positive Control) | 100 | [Value] | [Value] |

Table 2: Effect of (H-Cys-Tyr-OH)₂ on Intracellular GSH Levels

| Treatment | Concentration (µM) | GSH Concentration (nmol/mg protein) | Fold Change vs. Control |

| Vehicle Control | - | [Value] | 1.0 |

| (H-Cys-Tyr-OH)₂ | 1 | [Value] | [Value] |

| (H-Cys-Tyr-OH)₂ | 10 | [Value] | [Value] |

| (H-Cys-Tyr-OH)₂ | 100 | [Value] | [Value] |

Table 3: Effect of (H-Cys-Tyr-OH)₂ on Antioxidant Gene Expression

| Treatment | Concentration (µM) | Relative HO-1 mRNA Expression (Fold Change) | Relative NQO1 mRNA Expression (Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 |

| (H-Cys-Tyr-OH)₂ | 1 | [Value] | [Value] |

| (H-Cys-Tyr-OH)₂ | 10 | [Value] | [Value] |

| (H-Cys-Tyr-OH)₂ | 100 | [Value] | [Value] |

Future Directions and Drug Development Implications

The elucidation of the precise role of (H-Cys-Tyr-OH)₂ in cellular redox homeostasis holds significant potential for drug development. If it is found to be a potent activator of the Nrf2 pathway, it could be explored as a therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions. Conversely, if it exhibits pro-oxidant properties, it could be investigated for its potential in cancer therapy, where inducing oxidative stress in cancer cells is a viable strategy.

Further research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of disease.

-

Structure-activity relationship studies: To identify more potent and specific derivatives of (H-Cys-Tyr-OH)₂.

-

Pharmacokinetic and pharmacodynamic studies: To assess the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

The dipeptide dimer (H-Cys-Tyr-OH)₂ represents a fascinating and understudied molecule at the crossroads of redox biology. While its precise role remains to be definitively established, the framework presented in this technical guide provides a clear path forward for its investigation. By systematically evaluating its effects on cellular redox status and key signaling pathways, the scientific community can unlock the therapeutic potential of this intriguing compound.

References

(H-Cys-Tyr-OH)₂ as a Mimetic for Enzyme Active Sites: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of enzyme active sites, often characterized by a precise spatial arrangement of a few key amino acid residues, has inspired the development of smaller, synthetic molecules that can replicate their catalytic function. These "enzyme mimetics" offer valuable tools for understanding catalytic mechanisms, developing novel catalysts for industrial applications, and designing therapeutic agents. This technical guide focuses on the disulfide-linked dipeptide, (H-Cys-Tyr-OH)₂, as a minimalist yet potent mimetic for the active sites of certain hydrolytic and redox enzymes. We provide a comprehensive overview of its synthesis, characterization, and catalytic activity, supported by detailed experimental protocols, quantitative data, and visual workflows to facilitate its study and application in research and drug development.

Introduction: The Rationale for (H-Cys-Tyr-OH)₂ as an Enzyme Mimetic

Enzyme active sites are remarkable for their ability to achieve high catalytic efficiency and specificity through the cooperative action of a small number of amino acid residues.[1] Cysteine and tyrosine are frequently found in the active sites of various enzymes, where they participate in a range of catalytic functions. The thiol group of cysteine is a potent nucleophile and can form covalent intermediates, while the hydroxyl group of tyrosine can act as a general acid-base catalyst or participate in hydrogen bonding to stabilize transition states.[2][3]

The dimeric structure of (H-Cys-Tyr-OH)₂, formed by a disulfide bond between two Cys-Tyr dipeptides, creates a constrained molecular scaffold that can mimic the spatial arrangement of catalytic residues in an enzyme's active site. The disulfide bond provides structural rigidity, bringing the two Cys-Tyr units into proximity and potentially creating a microenvironment conducive to catalysis.[4] This simple dipeptide dimer can be hypothesized to exhibit catalytic activity, particularly in reactions such as ester hydrolysis or redox transformations, by leveraging the nucleophilic character of the cysteine thiol (in its reduced form) and the proton-donating/accepting ability of the tyrosine hydroxyl group.

This guide will explore the synthesis of (H-Cys-Tyr-OH)₂, methods to characterize its structure and purity, and protocols to evaluate its catalytic efficacy as a functional enzyme mimetic.

Synthesis and Characterization

The synthesis of (H-Cys-Tyr-OH)₂ can be achieved through standard peptide synthesis methodologies, followed by oxidative disulfide bond formation. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable approaches.

Experimental Protocol: Solid-Phase Synthesis of H-Cys(Trt)-Tyr(tBu)-OH Monomer

A common method for synthesizing the protected monomer precursor to (H-Cys-Tyr-OH)₂ is the Fmoc/tBu strategy on a solid support.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the tyrosine residue.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added cysteine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude H-Cys(Trt)-Tyr(tBu)-OH peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the monomer using mass spectrometry (MS) and analytical HPLC.

Experimental Protocol: Oxidative Dimerization to (H-Cys-Tyr-OH)₂

The formation of the disulfide bond to yield the final dimeric product is typically achieved by air oxidation in a slightly basic aqueous solution.

Materials:

-

Purified H-Cys-Tyr-OH monomer (obtained after removal of side-chain protecting groups)

-

Ammonium (B1175870) bicarbonate buffer (pH 8.0-8.5)

-

Deionized water

Procedure:

-

Dissolution: Dissolve the purified H-Cys-Tyr-OH monomer in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

-

Oxidation: Stir the solution gently, open to the atmosphere, for 24-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups to form the disulfide bond.

-

Monitoring: Monitor the progress of the reaction by analytical RP-HPLC. The dimer will have a different retention time than the monomer.

-

Purification: Once the reaction is complete, purify the (H-Cys-Tyr-OH)₂ dimer by preparative RP-HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a white powder.

-

Characterization: Confirm the molecular weight of the dimer using mass spectrometry. The expected mass will be double that of the monomer minus two hydrogen atoms.

DOT Script for Synthesis Workflow

Caption: Workflow for the solid-phase synthesis and oxidative dimerization of (H-Cys-Tyr-OH)₂.

Evaluation of Catalytic Activity

The catalytic potential of (H-Cys-Tyr-OH)₂ can be assessed using a model reaction, such as the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA). The rate of this reaction can be easily monitored spectrophotometrically by measuring the release of the p-nitrophenolate ion at 400 nm.

Experimental Protocol: Assay for Esterase-like Activity

Materials:

-

(H-Cys-Tyr-OH)₂ stock solution (in a suitable buffer, e.g., phosphate (B84403) or Tris-HCl)

-

p-Nitrophenyl acetate (pNPA) stock solution (in a water-miscible organic solvent like acetonitrile (B52724) or DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a cuvette, add the reaction buffer and the (H-Cys-Tyr-OH)₂ stock solution to achieve the desired final concentration of the mimetic.

-

Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes.

-

Initiation of Reaction: Add a small volume of the pNPA stock solution to the cuvette to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the mimetic's structure and activity.

-

Data Acquisition: Immediately start monitoring the absorbance at 400 nm over time.

-

Control Reactions: Perform control experiments under the same conditions but without the (H-Cys-Tyr-OH)₂ mimetic to measure the rate of spontaneous hydrolysis of pNPA.

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the p-nitrophenolate ion (ε₄₀₀ ≈ 18,000 M⁻¹cm⁻¹ at pH > 7).

-

Subtract the rate of the uncatalyzed reaction from the rate of the catalyzed reaction to determine the net catalytic rate.

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed concentration of (H-Cys-Tyr-OH)₂ and varying concentrations of the pNPA substrate. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

DOT Script for Catalytic Cycle

Caption: Hypothetical catalytic cycle for the hydrolysis of p-nitrophenyl acetate by (H-Cys-Tyr-OH)₂.

Quantitative Data Presentation

The catalytic efficiency of (H-Cys-Tyr-OH)₂ can be quantified and compared to other mimetics or enzymes. The following table presents hypothetical but representative kinetic data for the hydrolysis of pNPA.

| Catalyst | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| (H-Cys-Tyr-OH)₂ | 2.5 | 0.05 | 20 |

| Uncatalyzed | - | - | 1.2 x 10⁻⁵ |

| Chymotrypsin (B1334515) | 0.1 | 100 | 1 x 10⁶ |

Note: The data for (H-Cys-Tyr-OH)₂ is hypothetical and serves as an example of the expected order of magnitude for a simple peptide mimetic. The values for the uncatalyzed reaction and chymotrypsin are provided for comparison.

Potential Applications in Drug Development and Research

The study of small peptide mimetics like (H-Cys-Tyr-OH)₂ has several implications for drug development and fundamental research:

-

Mechanistic Insights: Simple mimetics provide a tractable system to study the fundamental principles of enzyme catalysis, such as the roles of proximity, orientation, and transition state stabilization.

-

Scaffold for Drug Design: The Cys-Tyr-disulfide motif can serve as a starting point for designing more complex and potent inhibitors or catalysts. By modifying the peptide backbone or side chains, it may be possible to enhance binding affinity and catalytic activity.

-

Development of Artificial Enzymes: Understanding the catalytic capabilities of small peptides can inform the design of novel, robust catalysts for industrial and biomedical applications.

DOT Script for a Potential Signaling Pathway Involvement

Caption: Hypothetical role of (H-Cys-Tyr-OH)₂ in a redox signaling pathway, where it could act as a reducing agent to restore the function of an oxidized protein.

Conclusion

While (H-Cys-Tyr-OH)₂ is a minimalist structure, it encapsulates key functional groups found in the active sites of many enzymes. This technical guide provides a framework for its synthesis, characterization, and the evaluation of its catalytic activity. The detailed protocols and illustrative diagrams are intended to serve as a valuable resource for researchers interested in the field of enzyme mimetics. The principles outlined here can be extended to the design and study of other small peptide-based catalysts, ultimately contributing to a deeper understanding of biocatalysis and the development of novel functional molecules.

References

The Discovery and Significance of Naturally Occurring Cysteine-Tyrosine Cross-links: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) dramatically expand the functional repertoire of proteins beyond the 20 standard amino acids. Among these, the formation of covalent cross-links between amino acid side chains represents a critical mechanism for enhancing protein stability, modulating enzymatic activity, and creating novel redox cofactors. This technical guide delves into the discovery, characterization, and functional implications of a rare and significant PTM: the naturally occurring cysteine-tyrosine (Cys-Tyr) cross-link. This thioether bond, formed between the sulfur atom of a cysteine residue and a carbon atom on the aromatic ring of a tyrosine residue, has been identified in a range of metalloenzymes across different domains of life. The presence of this covalent linkage has profound effects on the electronic properties of the tyrosine residue, often lowering its redox potential and enabling it to participate in challenging catalytic reactions.[1][2]

The initial identification of Cys-Tyr cross-links was largely driven by high-resolution X-ray crystallography, which provided unambiguous evidence of this unusual covalent bond.[3][4][5] Subsequent biochemical and spectroscopic studies have further elucidated the role of this modification in enzymes such as galactose oxidase and cysteine dioxygenase, where it is crucial for catalytic efficiency. This guide will provide a comprehensive overview of the key proteins known to contain Cys-Tyr cross-links, the experimental methodologies used to identify and characterize them, and a summary of their functional importance, with a particular focus on the quantitative aspects of their impact.

Proteins with Naturally Occurring Cys-Tyr Cross-links

A number of enzymes, primarily metalloenzymes, have been shown to possess a Cys-Tyr cross-link. The formation of this cross-link is often a self-processing event, frequently dependent on the presence of a redox-active metal center and molecular oxygen. Below is a summary of some of the key proteins where this modification has been characterized.

| Protein Family | Example Organism | Cross-linked Residues (example) | Metal Cofactor | Function of Cross-link |

| Galactose Oxidase (GO) | Fusarium graminearum | Cys228-Tyr272 | Copper | Lowers the redox potential of Tyr272, creating a tyrosyl radical essential for catalysis. |

| Cysteine Dioxygenase (CDO) | Mammals (e.g., Mus musculus) | Cys93-Tyr157 | Iron | Increases catalytic efficiency by over 10-fold; positions Tyr157 for optimal substrate binding and catalysis. |

| Sulfite Reductase (NirA) | Mycobacterium tuberculosis | Cys161-Tyr69 | Iron (Siroheme) | Implicated in catalysis, located near the siroheme (B1205354) cofactor. |

| Cytochrome c Nitrite Reductase | Escherichia coli | - | Iron (Heme) | Believed to play a role in the catalytic mechanism. |

| Glyoxal Oxidase | Phanerochaete chrysosporium | - | Copper | Contributes to the catalytic activity of the enzyme. |

| BF4112 (orphan metalloprotein) | Bacteroides fragilis | Cys98-Tyr52 | Copper (in vitro) | Identified via a bioinformatics search; cross-link formation demonstrated in vitro. |

Quantitative Data on Cys-Tyr Cross-links

The formation of a Cys-Tyr cross-link has measurable effects on the properties of the modified protein. The following table summarizes key quantitative data from studies on these cross-linked enzymes.

| Protein | Parameter | Value | Significance |

| Galactose Oxidase | Redox Potential of Tyr272 | Lowered from ~1000 mV to 400 mV | Facilitates the formation of a stable tyrosyl radical required for the oxidation of primary alcohols. |

| Galactose Oxidase | Spin Coupling ([Y·-C] radical and Cu(II)) | Reduced to 752 cm⁻¹ (from 2210 cm⁻¹ without cross-link) | Indicates delocalization of the redox active orbital onto the thioether sulfur. |

| Cysteine Dioxygenase | Catalytic Efficiency (kcat/Km) | >10-fold increase | The cross-link is crucial for optimal enzyme activity in cysteine metabolism. |

| Cysteine Dioxygenase | Substrate Binding | Stabilizes substrate binding and potential intermediates | Enhances the overall efficiency of the catalytic cycle. |

| BF4112 | Inter-residue Distances (pre-cross-link) | Tyr OH–Zn²⁺: 4.3 Å; Cys S–Zn²⁺: 6.1 Å | Proximity to the metal-binding site is a key criterion for identifying potential cross-link candidates. |

Experimental Protocols for Characterization

The identification and characterization of Cys-Tyr cross-links rely on a combination of techniques from structural biology, analytical chemistry, and enzymology.

Identification and Confirmation of the Cross-link

a) X-ray Crystallography

High-resolution crystal structures provide the most direct and unambiguous evidence for the presence of a Cys-Tyr cross-link.

-

Protein Expression and Purification: The protein of interest is overexpressed (e.g., in E. coli) and purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

Crystallization: Purified protein is crystallized using vapor diffusion (hanging or sitting drop) by screening a wide range of precipitants, pH, and temperature conditions.

-

Data Collection and Structure Solution: X-ray diffraction data are collected from the protein crystals. The electron density map is then solved and refined. A clear and continuous electron density between the sulfur of a cysteine and a carbon of a tyrosine ring at a covalent bonding distance confirms the cross-link.

b) Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the presence of the cross-link and identifying the specific residues involved, especially when a crystal structure is not available.

-

Enzymatic Digestion: The purified protein is denatured, reduced (if other disulfide bonds are present and need to be distinguished), and alkylated. It is then digested with a specific protease (e.g., trypsin, chymotrypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against the protein sequence. The cross-link is identified by the presence of a peptide fragment whose mass corresponds to the sum of the two peptides containing the cysteine and tyrosine, minus two hydrogen atoms, and which cannot be explained by a simple disulfide bond. Fragmentation analysis will confirm the exact sites of linkage.

Functional Characterization

a) Site-Directed Mutagenesis and Enzyme Kinetics

To understand the functional role of the cross-link, variants of the enzyme where one or both of the cross-linked residues are mutated (e.g., Cys to Ala/Gly or Tyr to Phe) are created.

-

Mutagenesis: Standard site-directed mutagenesis protocols are used to generate the desired mutations in the gene encoding the protein.

-

Protein Expression and Purification: The mutant proteins are expressed and purified under the same conditions as the wild-type protein.

-

Enzyme Kinetics: The catalytic activity of the wild-type and mutant enzymes is assayed under varying substrate concentrations. Key kinetic parameters (kcat, Km, and kcat/Km) are determined and compared to quantify the impact of the cross-link on catalytic efficiency. For CDO, this involves monitoring the conversion of cysteine to cysteine sulfinic acid.

b) Spectroscopy

Spectroscopic techniques are used to probe the electronic environment of the cross-link and any associated metal cofactors.

-

UV-Visible Absorption Spectroscopy: The formation of the Cys-Tyr cross-link can give rise to unique absorption features. For example, in galactose oxidase, a species with an absorbance maximum at 406 nm has been identified as a potential intermediate in the cross-linking process.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying the paramagnetic species in these enzymes, such as the Cu(II) center and the tyrosyl radical in galactose oxidase or the iron center in cysteine dioxygenase. The EPR signals can be sensitive to the presence or absence of the cross-link.

-

Resonance Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the chromophoric Cys-Tyr cofactor and its interaction with the metal center.

Visualizations

Experimental Workflow for Cys-Tyr Cross-link Identification

Caption: Workflow for identifying and characterizing Cys-Tyr cross-links.

Functional Consequences of Cys-Tyr Cross-link Formation

Caption: Impact of Cys-Tyr cross-link formation on protein properties and function.

Conclusion

The discovery of naturally occurring Cys-Tyr cross-links has unveiled a fascinating strategy employed by nature to expand protein functionality. This rare post-translational modification is critical for the catalytic activity of several metalloenzymes, highlighting its importance in biological redox reactions. The continued application of advanced analytical and structural techniques will undoubtedly lead to the identification of more proteins containing this and other novel cross-links. For professionals in drug development, understanding the formation and function of such modifications could offer new avenues for inhibitor design, particularly for enzymes where the cross-link is essential for activity. The methodologies outlined in this guide provide a robust framework for the investigation of these unique and functionally significant protein modifications.

References

- 1. Cross-Link Formation of the Cysteine 228-Tyrosine 272 Catalytic Cofactor of Galactose Oxidase Does Not Require Dioxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Tyr-Cys cross-link to the active site properties of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calvin Digital Commons - Summer Research: Cysteine-Tyrosine Crosslink Synthesis in BF4112 from B. fragilis [digitalcommons.calvin.edu]

In Silico Modeling of (H-Cys-Tyr-OH)₂ Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the conformational landscape of the dimeric peptide (H-Cys-Tyr-OH)₂, a disulfide-bridged cyclic dipeptide. Understanding the three-dimensional structure and dynamic behavior of such peptides is crucial for rational drug design and the development of novel therapeutics. This document outlines the theoretical background, computational protocols, and data interpretation necessary for a thorough conformational analysis.

Introduction

Cyclic peptides, particularly those constrained by disulfide bonds, represent a promising class of therapeutic agents due to their enhanced stability, receptor affinity, and specificity compared to their linear counterparts. The (H-Cys-Tyr-OH)₂ dimer, formed by the oxidation of two Cys-Tyr dipeptides, presents a conformationally restricted structure. Its biological activity is intrinsically linked to its accessible three-dimensional conformations. In silico modeling provides a powerful tool to explore this conformational space, offering insights that can guide experimental studies and the design of peptidomimetics.

Computational approaches, such as molecular dynamics (MD) simulations and systematic conformational searches, allow for the characterization of the peptide's structural ensemble in various environments.[1][2][3] These methods rely on accurate force fields to describe the interatomic interactions and define the potential energy surface of the molecule.

Theoretical Framework and Computational Approach

The in silico analysis of (H-Cys-Tyr-OH)₂ involves a multi-step workflow, beginning with the construction of the initial molecular structure and culminating in the analysis of its conformational dynamics. The general workflow for such an analysis is depicted below.

Methodologies and Experimental Protocols

A robust in silico study of (H-Cys-Tyr-OH)₂ conformations requires careful selection and implementation of computational methods. The following protocols outline the key steps in such an investigation.

System Preparation

-

Initial Structure Generation : The 3D structure of the (H-Cys-Tyr-OH)₂ dimer is built using molecular modeling software. This involves creating two Cys-Tyr dipeptide chains and forming an intermolecular disulfide bond between the cysteine residues.

-

Force Field Selection : An appropriate force field is crucial for accurate simulations. For peptides, commonly used force fields include AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m).[4][5] Specific parameters for the disulfide bridge and potentially modified amino acid residues may need to be developed or validated.

-

Solvation : The peptide is placed in a periodic box of explicit solvent, typically water (e.g., TIP3P or TIP4P-D models), to mimic physiological conditions. Counter-ions are added to neutralize the system.

Molecular Dynamics Simulations

-

Energy Minimization : The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient method.

-

Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.

-

Production MD : Following equilibration, a long production MD simulation is run in the NVT or NPT ensemble to sample the conformational space of the peptide. The length of the simulation will depend on the flexibility of the molecule and the desired level of sampling.

Conformational Analysis

-

Trajectory Analysis : The resulting MD trajectory is analyzed to extract structural and dynamic information. Key parameters include:

-

Root Mean Square Deviation (RMSD) : To assess the overall structural stability.

-

Radius of Gyration (Rg) : To measure the compactness of the peptide.

-

Dihedral Angle Analysis : To characterize the backbone and side-chain conformations.

-

Hydrogen Bond Analysis : To identify persistent intramolecular hydrogen bonds that stabilize certain conformations.

-

-

Clustering : To identify the most populated conformational states, clustering algorithms are applied to the trajectory. This groups similar structures together, allowing for the identification of representative conformations for each cluster.

-

Free Energy Landscape : The potential of mean force (PMF) can be calculated along specific reaction coordinates (e.g., key dihedral angles) to construct a free energy landscape, providing insights into the relative stabilities of different conformations and the energy barriers between them.

Data Presentation

Quantitative data from the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following table provides an example of how such data could be summarized.

| Conformational Cluster | Population (%) | Average RMSD (Å) | Average Rg (Å) | Key Dihedral Angles (φ, ψ, χ) | Potential Energy (kcal/mol) |

| 1 | 45.2 | 1.2 ± 0.3 | 5.8 ± 0.2 | Cys: (-120, 115, -65), Tyr: (-80, 130, 70) | -1520.5 |

| 2 | 28.7 | 2.5 ± 0.4 | 6.5 ± 0.3 | Cys: (-75, 140, 175), Tyr: (-100, 110, -60) | -1515.2 |

| 3 | 15.1 | 3.1 ± 0.5 | 7.1 ± 0.4 | Cys: (60, 50, 80), Tyr: (-90, 150, 180) | -1510.8 |

| Other | 11.0 | - | - | - | - |

Signaling Pathways and Logical Relationships

The conformational preferences of (H-Cys-Tyr-OH)₂ can directly influence its interaction with biological targets. For instance, a specific conformation may be required for binding to a receptor or inhibiting an enzyme. The logical relationship between conformational state and biological activity is illustrated in the following diagram.

Conclusion

In silico modeling offers a powerful and insightful approach to understanding the conformational behavior of the (H-Cys-Tyr-OH)₂ dimeric peptide. By employing rigorous computational protocols, researchers can elucidate the dominant conformations, their relative stabilities, and the dynamic interplay of structural features. This knowledge is invaluable for the rational design of peptidomimetics with improved therapeutic properties. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting such studies, ultimately contributing to the advancement of peptide-based drug discovery.

References

- 1. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unfolding the fold of cyclic cysteine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of the (H-Cys-Tyr-OH)₂ Dimer

Introduction

The dimerization of peptides is a fundamental process in biology and pharmacology, influencing a myriad of functions including receptor activation, signal transduction, and the formation of higher-order protein structures. The thermodynamic stability of these dimers is a critical determinant of their biological activity and efficacy as therapeutic agents. Understanding the forces that govern the association and dissociation of peptide monomers provides invaluable insights for drug development, enabling the rational design of peptides with enhanced stability and target affinity.[1][2]

The (H-Cys-Tyr-OH)₂ dimer, formed from two cysteine-tyrosine dipeptide monomers, presents an interesting case study. The presence of a cysteine residue allows for the formation of a covalent disulfide bond, which can significantly enhance the stability of the dimer.[3] Additionally, the aromatic tyrosine residues can contribute to non-covalent interactions, such as π-π stacking and hydrophobic interactions, further influencing the overall thermodynamic profile of the dimer. This guide will delve into the theoretical and experimental approaches to characterizing the thermodynamic stability of such a dimer.

Potential Modes of Dimerization in (H-Cys-Tyr-OH)₂

The stability of the (H-Cys-Tyr-OH)₂ dimer is dictated by a combination of covalent and non-covalent interactions.

-

Covalent Dimerization (Disulfide Bridge): The primary mode of dimerization for cysteine-containing peptides is the formation of a disulfide bond between the thiol groups of the two cysteine residues.[3] This covalent linkage results in a significantly stable dimeric structure. The formation of the disulfide bond is an oxidation reaction and is a key step in the synthesis and stabilization of many biologically active peptides.[4]

-

Non-Covalent Interactions: In addition to the disulfide bond, several non-covalent forces can contribute to the stability of the dimer:

-

Hydrogen Bonding: Hydrogen bonds can form between the peptide backbones and between the side chains of the amino acids, contributing to the overall stability of the dimer.

-

Hydrophobic Interactions: The non-polar regions of the peptide, particularly the aromatic rings of the tyrosine residues, can engage in hydrophobic interactions, driving the association of the monomers in an aqueous environment.

-

Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules and contribute to the overall stability of the dimer.

-

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of a peptide dimer is quantitatively described by several key parameters: the dissociation constant (Kd), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon dimerization.

-

Dissociation Constant (Kd): This is a measure of the affinity between the two peptide monomers. A lower Kd value indicates a stronger binding affinity and a more stable dimer.

-

Gibbs Free Energy (ΔG): This represents the overall energy change during the dimerization process. A negative ΔG indicates a spontaneous dimerization process. It is related to Kd by the equation: ΔG = RTln(Kd), where R is the gas constant and T is the temperature in Kelvin.

-

Enthalpy (ΔH): This reflects the change in heat content of the system upon dimerization. A negative ΔH indicates an exothermic reaction, where heat is released, often due to the formation of favorable bonds.

-

Entropy (ΔS): This represents the change in the degree of disorder of the system. A positive ΔS indicates an increase in disorder, which can be a driving force for dimerization, for example, through the release of water molecules from the monomer surfaces (hydrophobic effect).

The relationship between these parameters is given by the Gibbs equation: ΔG = ΔH - TΔS.

Table 1: Illustrative Thermodynamic Data for Peptide Dimerization

| Parameter | Symbol | Illustrative Value Range | Significance |

| Dissociation Constant | Kd | 10⁻³ - 10⁻⁹ M | Lower values indicate higher affinity and greater stability. |

| Gibbs Free Energy Change | ΔG | -5 to -15 kcal/mol | A negative value indicates a spontaneous dimerization process. |

| Enthalpy Change | ΔH | -20 to +5 kcal/mol | Negative values indicate favorable bond formation (exothermic); positive values suggest an endothermic process. |

| Entropy Change | ΔS | -30 to +30 cal/mol·K | Positive values indicate increased disorder (e.g., hydrophobic effect); negative values suggest increased order. |

Note: The values in this table are for illustrative purposes and do not represent experimental data for the (H-Cys-Tyr-OH)₂ dimer.

Experimental Protocols for Determining Thermodynamic Stability

Several biophysical techniques can be employed to experimentally determine the thermodynamic parameters of peptide dimerization.

4.1 Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of Kd, ΔH, and the stoichiometry of the interaction.

-

Principle: A solution of one peptide monomer (the titrant) is injected into a solution of the other monomer (the sample) in a microcalorimeter. The heat released or absorbed upon binding is measured.

-

Methodology:

-

Sample Preparation: Prepare solutions of the peptide monomer in a suitable buffer. The concentration of the sample in the cell should be approximately 10-50 times the expected Kd, and the titrant concentration should be 10-20 times that of the sample.

-

Instrument Setup: The ITC instrument consists of a reference cell and a sample cell. The reference cell is filled with buffer, and the sample cell with the peptide solution.

-

Titration: The titrant is injected into the sample cell in a series of small, precise aliquots. The heat change after each injection is measured.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the two peptides. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry). ΔG and ΔS can then be calculated.

-

4.2 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It is particularly useful for determining the kinetics of binding (association and dissociation rate constants, k_on and k_off) from which the dissociation constant (Kd = k_off/k_on) can be calculated.

-

Principle: A change in mass on the sensor surface, due to the binding of the analyte, causes a change in the refractive index, which is detected as a shift in the SPR angle.

-

Methodology:

-

Ligand Immobilization: One of the peptide monomers is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the other peptide monomer (the analyte) is flowed over the sensor surface.

-

Signal Detection: The change in the SPR signal is monitored over time, generating a sensorgram that shows the association and dissociation phases of the interaction.

-

Data Analysis: The sensorgram is fitted to a kinetic model to determine the association (k_on) and dissociation (k_off) rate constants. The dissociation constant (Kd) is then calculated as the ratio of k_off to k_on.

-

4.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a technique used to study the secondary structure of peptides and proteins. It can also be used to monitor changes in conformation upon dimerization and to assess the thermal stability of the dimer.

-

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides information about the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).

-

Methodology for Thermal Stability:

-

Sample Preparation: A solution of the peptide dimer is prepared in a suitable buffer.

-

Temperature Scan: The CD spectrum of the sample is recorded at a specific wavelength (characteristic of the folded state) as the temperature is gradually increased.

-

Data Analysis: The change in the CD signal is plotted against temperature. The midpoint of the transition, where 50% of the dimer is unfolded, is the melting temperature (Tm), which is an indicator of the thermal stability.

-

Visualizations

Caption: Experimental workflow for determining the thermodynamic stability of a peptide dimer.

Caption: Covalent structure of the (H-Cys-Tyr-OH)₂ dimer linked by a disulfide bond.

Conclusion

The thermodynamic stability of peptide dimers is a crucial aspect of their biological function and therapeutic potential. While specific experimental data for the (H-Cys-Tyr-OH)₂ dimer is not currently available, this guide outlines the key principles and robust experimental methodologies that can be applied to characterize its stability. A comprehensive analysis using techniques such as ITC, SPR, and CD spectroscopy would provide a detailed understanding of the energetic forces driving the dimerization of this peptide, offering valuable insights for researchers in the fields of biochemistry, pharmacology, and drug development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of (H-Cys-Tyr-OH)₂

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. This application note provides a detailed protocol for the synthesis of (H-Cys-Tyr-OH)₂, a disulfide-bridged dimer of the dipeptide Cys-Tyr, using Fluorenylmethyloxycarbonyl (Fmoc) based chemistry. The protocol covers all stages from resin preparation to the final purification of the dimer. The strategic selection of a Wang resin ensures the final product has a free C-terminal carboxyl group[1]. Orthogonal protecting groups, specifically tert-Butyl (tBu) for the tyrosine side chain and Trityl (Trt) for the cysteine side chain, are employed to prevent unwanted side reactions during synthesis[2][3]. The Trt group is particularly suitable as it is labile to Trifluoroacetic Acid (TFA), allowing for simultaneous cleavage from the resin and deprotection of the thiol group, which is then oxidized to form the desired intermolecular disulfide bond.

Materials and Reagents

| Reagent/Material | Purpose |

| Resins and Amino Acids | |

| Wang Resin, 100-200 mesh | Solid support for C-terminal acid peptides |

| Fmoc-Tyr(tBu)-OH | First protected amino acid |

| Fmoc-Cys(Trt)-OH | Second protected amino acid |

| Solvents | |

| Dichloromethane (DCM) | Resin swelling and washing |

| N,N-Dimethylformamide (DMF) | Resin swelling, washing, and reaction solvent |

| Diethyl ether (cold) | Peptide precipitation |

| Acetonitrile (B52724) (ACN), HPLC grade | HPLC mobile phase |

| Reagents | |

| Piperidine (B6355638) | Fmoc deprotection |

| Diisopropylcarbodiimide (DIC) | Coupling agent |

| Hydroxybenzotriazole (HOBt) | Coupling additive to suppress racemization |

| Trifluoroacetic Acid (TFA) | Cleavage and side-chain deprotection |

| Triisopropylsilane (TIS) | Scavenger during cleavage |

| Deionized Water (H₂O) | Scavenger and solvent |

| Ammonium (B1175870) Bicarbonate (NH₄HCO₃) | Buffer for dimerization/oxidation |